1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
The compound 1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a structurally complex molecule featuring a piperazine core linked to an ethanone group. Key structural elements include:
- Thiazolo[3,2-b][1,2,4]triazole moiety: A fused heterocyclic system with a hydroxyl (-OH) and methyl (-CH₃) group at positions 6 and 2, respectively. This scaffold is known for its pharmacological relevance, including antimicrobial and anticancer activities .
- Piperazine-ethanone linkage: The piperazine ring enhances solubility and serves as a flexible spacer, while the ethanone group may participate in hydrogen bonding .
The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution on piperazine, followed by coupling of the thiazolo-triazole and aryl components under controlled conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
1-[4-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-5-30-16-7-6-15(12-17(16)29-4)18(25-10-8-24(9-11-25)14(3)27)19-20(28)26-21(31-19)22-13(2)23-26/h6-7,12,18,28H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKANXOFRHVNPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone exhibits a complex structure that integrates various pharmacologically active moieties. This article explores its biological activity, including anticancer properties, potential mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of several functional groups:
- Piperazine : Known for its role in various pharmacological effects.
- Thiazole and Triazole : Contribute to the compound's biological activity.
- Ethoxy and Methoxy Substituents : Enhance lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that compounds containing thiazole and triazole rings are often associated with significant biological activities, including antitumor and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:
Anticancer Activity
A study focusing on similar triazole derivatives reported significant cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were notably low, indicating strong anticancer potential. For instance, one derivative showed an IC50 of 6.2 μM against HCT-116 cells, while another demonstrated an IC50 of 27.3 μM against MCF-7 cells .
The proposed mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. Compounds with similar structures have been shown to interact with protein targets involved in cell cycle regulation and apoptosis . This interaction may lead to increased apoptosis in cancer cells while sparing normal cells.
Antimicrobial Properties
In vitro studies have indicated that related compounds demonstrate antibacterial activity against a range of pathogens. For example, derivatives with similar thiazole structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Thiazolo-Triazole Derivatives :
- The target compound shares the thiazolo[3,2-b][1,2,4]triazole core with , which is associated with antimicrobial and anticancer activities. The hydroxyl group at position 6 may enhance hydrogen bonding, while the methyl group at position 2 increases steric bulk compared to ethyl in .
- Replacement of the furyl group in with a methoxyphenyl group in the target compound could alter target selectivity due to differences in electronic properties (e.g., methoxy’s electron-donating effect vs. furyl’s aromatic heterocyclic nature).
Piperazine-Ethanone Derivatives: Compounds like demonstrate that piperazine-ethanone derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit potent antimicrobial activity (MIC: 3.1–25 µg/mL).
Substituent Impact on Activity :
- Hydroxyl (-OH) Groups : The 6-OH in the target compound and may improve solubility and enable hydrogen bonding with enzymes like cytochrome P450 or bacterial topoisomerases.
- Alkoxy Groups : The 4-ethoxy and 3-methoxy substituents in the target compound vs. 4-methoxy in could modulate membrane permeability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
